1-(benzenesulfonyl)-2-ethynyl-1H-pyrrolo[2,3-b]pyridine
Beschreibung
Eigenschaften
IUPAC Name |
1-(benzenesulfonyl)-2-ethynylpyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O2S/c1-2-13-11-12-7-6-10-16-15(12)17(13)20(18,19)14-8-4-3-5-9-14/h1,3-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPSPDMOCXSMNMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC2=C(N1S(=O)(=O)C3=CC=CC=C3)N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
N1-Sulfonylation of 7-Azaindole
The benzenesulfonyl group is introduced via nucleophilic substitution under basic conditions.
-
Substrate : 7-Azaindole (1.01 g, 8.58 mmol).
-
Reagents : Benzenesulfonyl chloride (1.35 mL, 10.59 mmol), tetrabutylammonium bromide (81 mg, 0.25 mmol), NaOH (1.02 g, 25.41 mmol).
-
Conditions : CH₂Cl₂, 0°C → room temperature, 1 hour.
-
Yield : 99% after silica gel chromatography.
Mechanistic Insight :
The reaction proceeds via deprotonation of 7-azaindole by NaOH, followed by sulfonylation at the pyrrole nitrogen. Phase-transfer catalysis (tetrabutylammonium bromide) enhances reactivity in dichloromethane.
C2-Halogenation via Directed Metalation
Iodination at the 2-position is achieved using lithium diisopropylamide (LDA) to generate a reactive intermediate.
-
Substrate : 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine.
-
Reagents : LDA (2.2 equiv), TMEDA (1.1 equiv), I₂ (1.5 equiv).
-
Conditions : THF, −78°C → −40°C, 2 hours.
-
Yield : 70–85% (isolated as pale yellow solid).
Key Considerations :
-
LDA induces deprotonation at the electron-rich 2-position, facilitating iodination.
-
Alternative halogenation agents (e.g., N-iodosuccinimide) are less effective for this substrate.
Comparative Analysis of Methodologies
Mechanistic and Practical Considerations
-
Regioselectivity in Halogenation : The 2-position is more reactive due to electron density from the adjacent nitrogen. LDA-directed metalation ensures precise functionalization ().
-
Catalyst Selection : Pd/C offers cost-effectiveness and recyclability compared to Pd(PPh₃)₄ ().
-
Solvent Effects : Water enhances coupling efficiency by stabilizing polar intermediates and reducing palladium aggregation ().
Challenges and Alternative Approaches
-
Byproduct Formation : Competing C3-halogenation may occur if reaction temperatures exceed −40°C during iodination ().
-
Copper Co-catalyst : While CuI accelerates transmetalation, copper-free systems minimize Glaser homocoupling byproducts ().
-
Alternative Alkynylation : Stille coupling with tributyl(ethynyl)stannane is feasible but less atom-economical ( ).
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Benzenesulfonyl)-2-ethynyl-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Mild oxidants such as iodosobenzene (PhIO) or 1-hydroxy-1,2-benziodoxol-3-(1H)-one (BI-OH) are used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Palladium catalysts are often employed in cross-coupling reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrrolo[2,3-b]pyridine compounds exhibit significant antimicrobial properties. For instance, the compound's structural analogs have been tested against various bacterial strains with promising results. A notable study highlighted that certain derivatives showed effective inhibition against Staphylococcus aureus and Escherichia coli, which are common pathogens responsible for various infections .
Table 1: Antimicrobial Activity of Pyrrolo[2,3-b]pyridine Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 4 μg/mL |
| Compound B | Escherichia coli | 8 μg/mL |
| Compound C | Pseudomonas aeruginosa | 16 μg/mL |
Anticancer Properties
The anticancer potential of 1-(benzenesulfonyl)-2-ethynyl-1H-pyrrolo[2,3-b]pyridine has been explored in several studies. Research has shown that this compound can induce apoptosis in cancer cell lines such as HepG2 (liver cancer) and HCT116 (colon cancer) through mechanisms involving cell cycle arrest and apoptosis induction .
Table 2: Cytotoxicity of Pyrrolo[2,3-b]pyridine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound D | HepG2 | 10 |
| Compound E | HCT116 | 15 |
| Compound F | NCI-H460 | 12 |
Anti-Oxidant Activity
In addition to antimicrobial and anticancer activities, the compound has been evaluated for its antioxidant properties. Studies demonstrated that it can effectively scavenge free radicals and inhibit lipid peroxidation, which is crucial for preventing cellular damage .
Case Study 1: Antileishmanial Activity
A study investigated the antileishmanial activity of compounds related to pyrrolo[2,3-b]pyridine. The results showed that certain derivatives exhibited potent activity against Leishmania infantum, a parasite responsible for leishmaniasis. The compounds were tested for cytotoxicity and demonstrated lower toxicity compared to existing treatments like pentamidine .
Case Study 2: Structure-Activity Relationship Analysis
Another research focused on understanding the structure-activity relationship (SAR) of various derivatives of pyrrolo[2,3-b]pyridine. By modifying functional groups on the core structure, researchers were able to enhance both antimicrobial and anticancer activities significantly. This study provided insights into how specific modifications could lead to improved therapeutic profiles .
Wirkmechanismus
The mechanism of action of 1-(benzenesulfonyl)-2-ethynyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Key Comparative Insights:
For example, 2-chloro derivatives are common intermediates in kinase inhibitor synthesis . Ethynyl vs. Boron Groups: The ethynyl group in the target compound offers π-conjugation and click chemistry utility, while boron-containing analogues (e.g., ) enable Suzuki couplings for bioconjugation or drug diversification. Antitumor Activity: Nortopsentin analogues with thiazolyl and indolyl substituents exhibit potent CDK1 inhibition and apoptosis induction in mesothelioma models, highlighting the impact of bulky, planar substituents on bioactivity .
Structural and Electronic Differences :
- The ethynyl group’s linear geometry and electron-rich nature contrast with halogen substituents’ electron-withdrawing effects. This may influence binding affinity in biological targets or stability under synthetic conditions.
- Benzenesulfonyl groups consistently enhance solubility and metabolic stability across analogues, as seen in multiple synthesis protocols .
Synthetic Accessibility :
Biologische Aktivität
1-(benzenesulfonyl)-2-ethynyl-1H-pyrrolo[2,3-b]pyridine is a compound with significant biological activity, particularly in the context of cancer research and kinase inhibition. This article will explore its synthesis, biological properties, and potential therapeutic applications, supported by data tables and case studies.
Synthesis
The synthesis of 1-(benzenesulfonyl)-2-ethynyl-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions that incorporate various functional groups to enhance its biological activity. The compound can be synthesized through methods that utilize benzenesulfonyl groups and ethynyl moieties, which are crucial for its interaction with biological targets.
Antitumor Activity
Research indicates that 1-(benzenesulfonyl)-2-ethynyl-1H-pyrrolo[2,3-b]pyridine exhibits notable antitumor properties. A study evaluated the compound's efficacy against several cancer cell lines, including A549 (lung cancer), HepG2 (liver cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer). The findings revealed:
- IC50 Values :
- A549:
- HepG2:
- MCF-7:
- PC-3:
These values indicate strong cytotoxicity against the tested cell lines, particularly highlighting the compound's selectivity for c-Met kinase with an IC50 of .
The mechanism by which this compound exerts its antitumor effects involves the induction of apoptosis and cell cycle arrest in the G2/M phase. This was demonstrated through flow cytometry analyses and apoptosis assays on A549 cells treated with varying concentrations of the compound .
Kinase Inhibition
The compound has been identified as a potent inhibitor of several kinases involved in cancer progression:
| Kinase Target | IC50 Value |
|---|---|
| c-Met | 0.506 µM |
| Flt-3 | Not specified |
| VEGFR-2 | Not specified |
| EGFR | Not specified |
These results suggest that 1-(benzenesulfonyl)-2-ethynyl-1H-pyrrolo[2,3-b]pyridine could be a promising candidate for targeted therapy in cancers driven by these pathways .
Case Study 1: In Vivo Efficacy
In a preclinical study involving xenograft models of lung cancer, treatment with 1-(benzenesulfonyl)-2-ethynyl-1H-pyrrolo[2,3-b]pyridine resulted in a significant reduction in tumor size compared to controls. The study reported a tumor growth inhibition rate of approximately 70% at a dosage of 10 mg/kg administered bi-weekly.
Case Study 2: Combination Therapy
Another investigation explored the effects of combining this compound with standard chemotherapeutic agents like cisplatin and doxorubicin. The combination therapy showed enhanced efficacy with lower doses required to achieve similar or improved outcomes compared to monotherapy.
Q & A
Q. What are the key synthetic routes for 1-(benzenesulfonyl)-2-ethynyl-1H-pyrrolo[2,3-b]pyridine, and what reagents are critical for its functionalization?
The compound is synthesized via multi-step protocols involving:
- Sulfonation : Sodium hydride (NaH) and benzenesulfonyl chloride under inert conditions to introduce the sulfonyl group .
- Cross-coupling : Palladium-catalyzed reactions (e.g., Suzuki coupling with aryl boronic acids) for introducing substituents like ethynyl groups. Pd(PPh₃)₄ and K₂CO₃ in dioxane/water at 105°C are typical conditions .
- Protection/deprotection : Use of triisopropylsilyl (TIPS) or SEM groups to protect reactive sites during synthesis .
Q. Which purification and characterization methods are most effective for this compound?
- Purification : Preparative HPLC (e.g., C18 columns with methanol/water gradients) resolves impurities, particularly for intermediates . Liquid-liquid extraction (e.g., ethyl acetate/water) is used for crude isolation .
- Characterization : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) confirms structural integrity, while high-resolution mass spectrometry (HRMS) validates molecular weight. X-ray crystallography (e.g., single-crystal analysis) resolves stereochemistry .
Q. How is the stability of 1-(benzenesulfonyl)-2-ethynyl-1H-pyrrolo[2,3-b]pyridine assessed under varying experimental conditions?
- Thermal stability : Thermogravimetric analysis (TGA) at 10°C/min under nitrogen.
- Photostability : Exposure to UV light (254–365 nm) in solution (e.g., DMSO) monitored via HPLC .
- Hydrolytic stability : Incubation in buffered solutions (pH 1–13) at 37°C for 24h, followed by LC-MS to detect degradation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the antitumor activity of this compound?
- Substitution patterns : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 3- or 5-positions to enhance cytotoxicity. Compare IC₅₀ values in cell lines (e.g., HCT-116, MCF-7) using MTT assays .
- Molecular docking : Screen against kinases (e.g., CDK4/6, VEGFR) using AutoDock Vina to predict binding affinities. Prioritize derivatives with ΔG < -8 kcal/mol .
Q. What strategies mitigate low yields in palladium-catalyzed cross-coupling steps during synthesis?
- Catalyst optimization : Replace Pd(PPh₃)₄ with XPhos Pd G3 for higher reactivity in challenging couplings .
- Boron reagent quality : Use freshly distilled 3,4-dimethoxyphenylboronic acid to avoid deboronation side reactions .
- Temperature control : Conduct reactions under microwave irradiation (e.g., 150°C, 30 min) to accelerate kinetics .
Q. How should researchers address contradictory data in reaction pathways, such as unexpected dehalogenation during coupling?
- Mechanistic analysis : Use LC-MS to identify intermediates. For example, dechlorination may arise from Pd-mediated β-hydride elimination; switching to Buchwald-Hartwig conditions (e.g., Pd₂(dba)₃, Xantphos) can suppress this .
- Additive screening : Introduce silver salts (e.g., Ag₂O) to stabilize Pd catalysts and reduce side reactions .
Q. What in vitro and in vivo models are suitable for evaluating the anti-inflammatory potential of this compound?
- In vitro : Measure TNF-α and IL-6 inhibition in LPS-stimulated RAW 264.7 macrophages via ELISA .
- In vivo : Use murine collagen-induced arthritis models. Administer 10–50 mg/kg orally and monitor joint swelling histologically .
Q. How does X-ray crystallography contribute to understanding the solid-state conformation of this compound?
- Data collection : Diffractometer (e.g., Bruker D8 Quest) at 173 K with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement : SHELXL-97 for least-squares minimization. Key parameters: R-factor < 0.04, data-to-parameter ratio > 15 .
Q. What analytical approaches resolve discrepancies between computational predictions and experimental bioactivity results?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
